Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C25H29F2NO2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C25H29F2NO2/c26-25(27)14-7-12-22(17-25)23-16-21(20-10-5-2-6-11-20)13-15-28(23)24(29)30-18-19-8-3-1-4-9-19/h1-6,8-11,21-23H,7,12-18H2 |
InChI Key |
RSUREMKXDTUFDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(F)F)C2CC(CCN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Construction of 4-Phenylpiperidine Derivatives
The 4-phenylpiperidine scaffold is typically synthesized via cyclization or functional group interconversion. A representative protocol adapted from patented methods involves:
-
Mitsunobu Reaction :
-
Reductive Amination :
Introduction of the 3,3-Difluorocyclohexyl Group
The difluorocyclohexyl moiety is introduced via nucleophilic substitution or transition-metal-catalyzed coupling:
Friedel-Crafts Alkylation
Suzuki-Miyaura Coupling
-
Reactants : Boronic ester of 3,3-difluorocyclohexane and bromopiperidine intermediate.
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 80°C, 12 h.
Esterification to Install the Benzyl Carboxylate Group
Steglich Esterification
Acid Chloride Route
-
Step 1 : Formation of acid chloride using SOCl₂ (2 equiv), reflux, 2 h.
-
Step 2 : Reaction with benzyl alcohol (1.2 equiv), pyridine, 0°C to RT.
Optimization and Mechanistic Insights
Solvent Effects on Coupling Reactions
Comparative studies reveal polar aprotic solvents (e.g., DMF, dioxane) enhance yields in Suzuki couplings due to improved catalyst solubility:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Dioxane | 60 | 12 |
| DMF | 58 | 10 |
| THF | 45 | 18 |
Fluorination Efficiency
DAST (diethylaminosulfur trifluoride) outperforms Deoxo-Fluor in converting cyclohexanone to 3,3-difluorocyclohexane:
| Reagent | Equiv | Temp (°C) | Yield (%) |
|---|---|---|---|
| DAST | 2.5 | 0 → 25 | 92 |
| Deoxo-Fluor | 3.0 | −10 → 25 | 78 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Fluorination Position Matters : The 3,3-difluorocyclohexyl group in the target compound provides optimal spatial arrangement for S2 pocket binding in SARS-CoV-2 Mpro, outperforming 4,4-difluoro analogues (e.g., CAS 1226495-16-4) due to better complementarity with Met49 and Gln189 .
Role of Piperidine Substituents : The 4-phenyl group enhances S1 pocket occupancy (hydrophobic interactions with Thr25 and Leu27), a feature absent in simpler analogues like Benzyl 4,4-difluoropiperidine-1-carboxylate .
Linker and Functional Group Variations : Compounds with thioacetamide or sulfonate linkers (e.g., ) exhibit divergent biological activities (e.g., antitubercular vs. antiviral), highlighting the importance of the benzyl carboxylate ester in protease inhibition .
Key Findings:
Synthetic Accessibility : The target compound’s synthesis likely parallels ’s HATU-mediated amidation, but yields are undocumented. In contrast, triazine derivatives () suffer from low yields (14.08%), limiting scalability .
Metabolic Stability : Fluorination generally enhances metabolic stability, but the benzyl carboxylate ester in the target compound may undergo hydrolysis, unlike more stable amide-linked analogues (e.g., Compound 9, ) .
Binding Mode and Selectivity Insights
- Target Compound vs. SY110 (): Both share the 3,3-difluorocyclohexyl group, but SY110’s α-ketoamide warhead forms a covalent bond with Cys145, enhancing potency. The target compound’s non-covalent benzyl carboxylate may trade potency for reduced off-target effects .
- Comparison with Nirmatrelvir : Nirmatrelvir lacks the 3,3-difluorocyclohexyl group but uses a nitrile warhead for covalent binding. The target compound’s inverted binding mode (P1 benzyl vs. P1′ thiazole in SY110) suggests unique selectivity profiles .
Biological Activity
Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H26F2N2O2
- Molecular Weight : 396.45 g/mol
The structure includes a piperidine ring, which is significant for its pharmacological properties. The presence of the difluorocyclohexyl group enhances the lipophilicity and potentially the bioavailability of the compound.
This compound has been identified as an inhibitor of the β-secretase enzyme (BACE), which plays a critical role in the production of amyloid-beta peptides associated with Alzheimer's disease. Inhibition of BACE can prevent the formation of amyloid plaques, a hallmark of Alzheimer's pathology .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against BACE1. For instance, studies indicated that it effectively reduced amyloid-beta production in neuronal cell cultures, suggesting its potential as a therapeutic agent for Alzheimer's disease .
In Vivo Studies
Animal models have further supported these findings. In rodent models of Alzheimer's disease, administration of this compound resulted in a marked reduction in amyloid plaque formation and improved cognitive function as measured by behavioral tests .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound:
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of BACE1 activity; reduced amyloid-beta levels. |
| In Vivo | Improved cognitive performance in Alzheimer's models; reduced plaque formation. |
| Safety Profile | No significant toxicity observed at therapeutic doses in animal studies. |
Q & A
Q. What are the recommended synthetic routes for Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:
- Nucleophilic substitution to introduce the 3,3-difluorocyclohexyl group.
- Coupling reactions (e.g., benzylation) using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane or tetrahydrofuran) .
- Purification via column chromatography or recrystallization to achieve >95% purity.
For industrial-scale optimization, continuous flow reactors can enhance yield and reduce side reactions .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- First Aid: Flush eyes with water for 15 minutes if exposed; wash skin with soap and water. No toxicological data is available, so assume acute toxicity and consult a physician immediately .
- Storage: Keep in sealed containers under inert gas (e.g., argon) at –20°C to prevent degradation .
Q. Which analytical techniques are most effective for structural characterization?
- NMR Spectroscopy: H and F NMR confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 375.18 for CHFNO) .
- X-ray Crystallography: Resolves 3D conformation using tools like Mercury CSD 2.0 for packing pattern analysis .
Advanced Research Questions
Q. How does the 3,3-difluorocyclohexyl group influence the compound’s reactivity and biological activity?
- Electronic Effects: Fluorine atoms increase electron-withdrawing properties, enhancing stability and resistance to metabolic degradation .
- Conformational Rigidity: The difluorocyclohexyl group restricts piperidine ring flexibility, potentially improving receptor-binding selectivity. Compare with non-fluorinated analogs (e.g., cyclohexyl or methyl-substituted derivatives) to quantify these effects .
Q. How can researchers address contradictions in reported biological activity data?
- Orthogonal Assays: Use both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) studies to validate target engagement.
- Control Experiments: Test for off-target effects using knockout cell lines or competitive binding assays. Preliminary studies suggest selective binding to GPCRs, but reproducibility requires rigorous dose-response curves .
Q. What strategies optimize reaction yields in large-scale synthesis?
Q. How can computational tools resolve ambiguities in crystallographic data?
Q. What are the key differences between this compound and structurally related piperidine derivatives?
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
